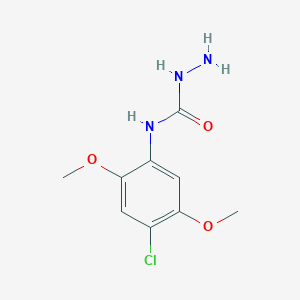

3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea

Descripción general

Descripción

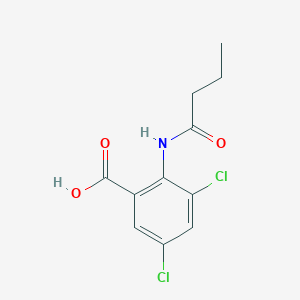

“3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea” is a chemical compound with the CAS Number: 1152851-50-7 . It has a molecular weight of 245.67 . The IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)hydrazinecarboxamide .

Molecular Structure Analysis

The InChI code for “3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea” is 1S/C9H12ClN3O3/c1-15-7-4-6 (12-9 (14)13-11)8 (16-2)3-5 (7)10/h3-4H,11H2,1-2H3, (H2,12,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition : A study found that derivatives of 1,3,5-triazinyl urea, including compounds structurally similar to 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, are effective as corrosion inhibitors for mild steel in acidic environments. These compounds form a protective layer on the steel surface, preventing corrosion through strong adsorption and mixed-mode inhibition (Mistry et al., 2011).

Molecular Interactions : Research on heterocyclic ureas, which include compounds similar to 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, has shown that they can undergo conformational changes to form multiply hydrogen-bonded complexes. These findings have implications for understanding molecular interactions and self-assembly in chemical and biological systems (Corbin et al., 2001).

Anion Coordination Chemistry : Studies on protonated urea-based ligands, including compounds structurally akin to 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, have demonstrated their ability to coordinate with various inorganic oxo-anions. This research provides insights into hydrogen bond motifs and interactions in various chemical environments (Wu et al., 2007).

Degradation of Antimicrobials : A study involving the degradation of triclosan and triclocarban, antimicrobials structurally similar to 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, by electro-Fenton systems, offers insights into the advanced oxidation processes for environmental remediation and water treatment (Sirés et al., 2007).

Microbial Virulence Factor : Research has shown that urease, an enzyme that converts urea into ammonia and carbamic acid, plays a role in the virulence of various pathogenic microbes. This has implications for understanding microbial infections and developing therapeutic strategies (Rutherford, 2014).

Propiedades

IUPAC Name |

1-amino-3-(4-chloro-2,5-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3/c1-15-7-4-6(12-9(14)13-11)8(16-2)3-5(7)10/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHNJMCQSDIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)NN)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea | |

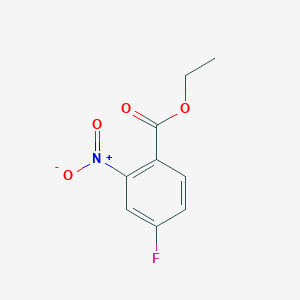

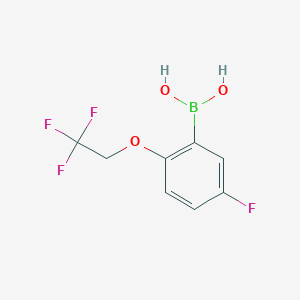

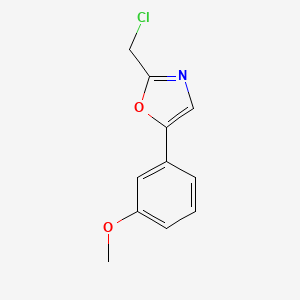

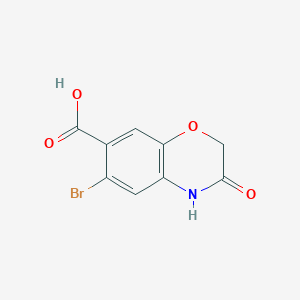

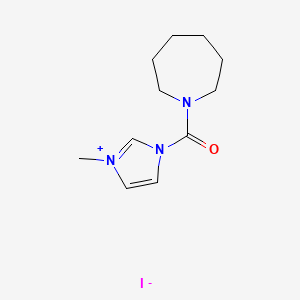

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)

![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)

![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)

![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)